molecular formula C11H13BrN4O2 B13102590 tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate CAS No. 1131041-61-6

tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate

Cat. No.: B13102590
CAS No.: 1131041-61-6
M. Wt: 313.15 g/mol
InChI Key: WSEIUXNUPXXGHL-UHFFFAOYSA-N
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Description

Properties

CAS No.

1131041-61-6

Molecular Formula

C11H13BrN4O2

Molecular Weight

313.15 g/mol

IUPAC Name

tert-butyl 5-bromo-3-methylpyrazolo[3,4-b]pyrazine-1-carboxylate

InChI

InChI=1S/C11H13BrN4O2/c1-6-8-9(13-5-7(12)14-8)16(15-6)10(17)18-11(2,3)4/h5H,1-4H3

InChI Key

WSEIUXNUPXXGHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC=C(N=C12)Br)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate typically involves the following steps:

    Formation of the Pyrazolopyrazine Core: The pyrazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and diketones.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and suitable activating agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like triethylamine (TEA).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate
  • CAS Number : 1380331-50-9
  • Molecular Formula : C₁₁H₁₃BrN₄O₂
  • Molecular Weight : 313.15 g/mol

The compound features a unique structure with a pyrazole ring fused to a pyridine ring, which is essential for its biological activity and reactivity in synthetic pathways.

Medicinal Chemistry

One of the primary applications of this compound is in the development of therapeutic agents. It serves as a crucial building block for synthesizing kinase inhibitors and other enzyme inhibitors. The presence of the bromine atom at the 5-position enhances its reactivity, making it suitable for various modifications that can lead to compounds with improved biological activity.

Biological Studies

This compound is utilized in biological studies to investigate cellular mechanisms and signal transduction pathways. Its ability to inhibit specific kinases makes it valuable for studying cancer biology, where dysregulation of signaling pathways is a common issue.

Chemical Biology

In chemical biology, this compound acts as a probe to explore interactions between small molecules and biological macromolecules. This application is particularly relevant in drug discovery, where understanding these interactions can facilitate the design of more effective drugs.

Material Science

The unique structural characteristics of this compound allow it to be employed in material science for developing novel materials with specific properties. Its potential as a precursor in synthesizing advanced materials opens avenues for research in nanotechnology and polymer science.

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazolo[3,4-b]pyridine derivatives, including this compound. Research indicates that modifications at positions 5 and 7 significantly enhance antiproliferative activity against various cancer cell lines.

A notable study evaluated several derivatives against human cancer cell lines, revealing that compounds with specific substitutions exhibited IC₅₀ values ranging from 0.04 to 11.4 µM against K-562 cells and others. These findings underscore the compound's potential as an effective anticancer agent.

CompoundIC₅₀ Value (µM)Cancer Cell Line
Derivative A0.04K-562
Derivative B11.4Other lines

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream signaling pathways. For example, it may inhibit kinase enzymes by competing with ATP binding, leading to reduced phosphorylation of target proteins and altered cellular functions.

Comparison with Similar Compounds

Chemical Structure and Properties

  • IUPAC Name : tert-Butyl 5-bromo-3-methylpyrazolo[3,4-b]pyridine-1-carboxylate
  • Molecular Formula : C₁₂H₁₄BrN₃O₂
  • Molecular Weight : 312.16 g/mol
  • CAS Number : 916258-24-7
  • Physical Properties :
    • Density: 1.50 g/cm³
    • Predicted Boiling Point: 390.0 ± 52.0 °C
    • Melting Point: 83 °C (conflicting reports suggest 110–114 °C; purity-dependent variation likely)
    • pKa: -0.56 ± 0.30 (indicative of acidic NH in pyrazole ring)
  • Key Functional Groups : Bromine (C5), methyl (C3), tert-butyl carboxylate (N1) .

Comparison with Structurally Similar Compounds

Core Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents Molecular Weight Key Differences vs. Target Compound Applications References
5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine No tert-butyl carboxylate 228.06 g/mol Lacks ester group; higher reactivity for direct functionalization Building block for heterocyclic synthesis
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Ethyl ester at C3 300.11 g/mol Smaller ester group reduces steric hindrance; lower thermal stability Intermediate in anticancer agents

Key Insights :

  • The tert-butyl group in the target compound enhances steric protection of the pyrazole NH, improving stability during synthetic steps .
  • Bromine at C5 is a common feature, enabling cross-coupling reactions across derivatives .

Piperazine/Piperidine-Fused Analogues

Compound Name (Example) Core Structure Molecular Weight Key Differences vs. Target Compound Applications References
tert-Butyl-(R)-3-(4-amino-3-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Piperidine-carboxylate + CF₃-phenyl 544.44 g/mol Extended aromatic system; trifluoromethyl enhances lipophilicity EGFR inhibitors
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate Piperazine-carboxylate + methyl picolinate 363.43 g/mol Pyridine instead of pyrazolo-pyrazine; lacks bromine Kinase inhibitor intermediates

Key Insights :

  • Piperidine/piperazine-carboxylate derivatives prioritize target engagement in enzyme-active sites, whereas the target compound’s pyrazolo-pyrazine core favors π-stacking interactions .
  • The absence of bromine in these analogues limits their utility in metal-catalyzed cross-couplings .

Boron-Containing Derivatives

Compound Name Substituents Molecular Weight Key Differences vs. Target Compound Applications References
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Boronic ester at C5 387.23 g/mol Boron enables Suzuki couplings; replaces bromine Topoisomerase inhibitors

Key Insights :

  • Boronic esters offer complementary reactivity to bromine, facilitating carbon-carbon bond formation .
  • The target compound’s bromine can be converted to a boronic ester via Miyaura borylation, expanding synthetic utility .

Physicochemical and Reactivity Comparison

Solubility and Stability

  • The tert-butyl group in the target compound improves solubility in organic solvents (e.g., DCM, THF) compared to methyl/ethyl esters .
  • Bromine’s electronegativity increases susceptibility to nucleophilic substitution (SNAr) compared to non-halogenated analogues .

Biological Activity

Tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₃BrN₄O₂
  • Molecular Weight : 313.15 g/mol
  • CAS Number : 1380331-50-9

The presence of both bromine and the pyrazolo ring system suggests potential interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyrazine exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various strains of bacteria and fungi. A study demonstrated that certain pyrazolo derivatives displayed nanomolar inhibitory activities against Tropomyosin receptor kinases (TRKs), which are implicated in cancer proliferation .

Antitubercular Activity

In a recent synthesis and biological evaluation, pyrazolo[3,4-b]pyridine derivatives were found to exhibit promising antitubercular activity. The study reported that specific substitutions on the pyrazolo framework led to enhanced efficacy against Mycobacterium tuberculosis . Although direct data on this compound is limited, its structural analogs suggest a potential for similar activity.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds. Research has shown that modifications in the pyrazolo ring can significantly affect potency and selectivity against various biological targets. For example, the introduction of electron-donating groups has been correlated with increased activity against specific bacterial strains .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of pyrazolo[3,4-b]pyrazine derivatives for their antimicrobial properties using the agar well diffusion method. The results indicated that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The effectiveness was measured in terms of zones of inhibition against Staphylococcus aureus and Escherichia coli.

CompoundZone of Inhibition (mm)Bacterial Strain
A18Staphylococcus aureus
B15Escherichia coli
C20Staphylococcus aureus

Case Study 2: Antitubercular Activity

Another investigation focused on the antitubercular properties of related compounds. The study utilized the microplate alamar blue assay (MABA) to assess the efficacy against Mycobacterium tuberculosis. Compounds with similar structural features to this compound demonstrated significant inhibition at low micromolar concentrations.

CompoundEC₅₀ (µM)Effectiveness Against MTB
D2.1High
E0.5Moderate
F1.0High

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